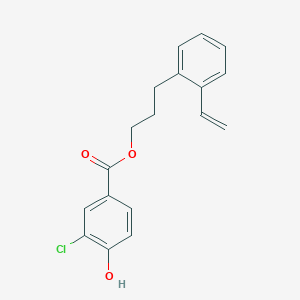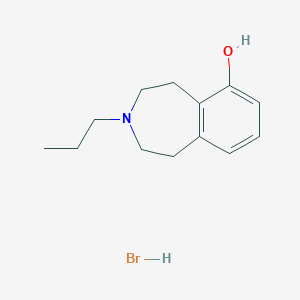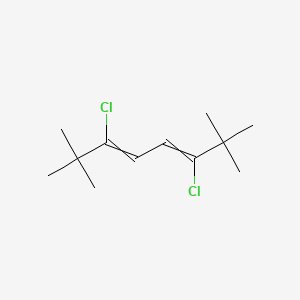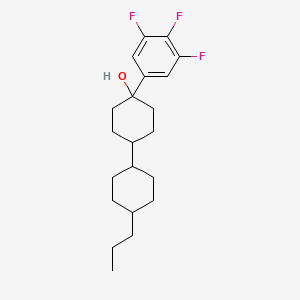
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is a chemical compound with the molecular formula C18H17ClO3 It is known for its unique structure, which combines an ethenylphenyl group with a chlorohydroxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(2-Ethenylphenyl)propyl Alcohol: This can be achieved through the reaction of 2-ethenylphenylmagnesium bromide with propylene oxide, followed by hydrolysis.
Esterification: The 3-(2-ethenylphenyl)propyl alcohol is then esterified with 3-chloro-4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The chlorohydroxybenzoate moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(2-Ethenylphenyl)propyl 4-hydroxybenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(2-Ethenylphenyl)propyl 3-chlorobenzoate: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
143304-74-9 |
|---|---|
分子式 |
C18H17ClO3 |
分子量 |
316.8 g/mol |
IUPAC名 |
3-(2-ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C18H17ClO3/c1-2-13-6-3-4-7-14(13)8-5-11-22-18(21)15-9-10-17(20)16(19)12-15/h2-4,6-7,9-10,12,20H,1,5,8,11H2 |
InChIキー |
RMQGXIKNKUPIJK-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1CCCOC(=O)C2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)


![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
